molecular formula C16H11N5O2 B2968704 1-Phenyl-3,4-bis(1H-pyrazol-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 125849-45-8

1-Phenyl-3,4-bis(1H-pyrazol-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2968704
CAS No.: 125849-45-8
M. Wt: 305.297
InChI Key: JADQLMVXMCBBGB-UHFFFAOYSA-N
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Description

1-Phenyl-3,4-bis(1H-pyrazol-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound featuring a central pyrrole-2,5-dione core substituted with a phenyl group at position 1 and pyrazole moieties at positions 3 and 2.

Properties

IUPAC Name

1-phenyl-3,4-di(pyrazol-1-yl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2/c22-15-13(19-10-4-8-17-19)14(20-11-5-9-18-20)16(23)21(15)12-6-2-1-3-7-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADQLMVXMCBBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)N3C=CC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3,4-bis(1H-pyrazol-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of phenylhydrazine with maleic anhydride, followed by cyclization with hydrazine derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3,4-bis(1H-pyrazol-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or alkylated derivatives.

Scientific Research Applications

1-Phenyl-3,4-bis(1H-pyrazol-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Phenyl-3,4-bis(1H-pyrazol-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The pyrrole-2,5-dione scaffold is a common motif in bioactive compounds. Key analogs include:

Compound Name Substituents (Positions 1, 3, 4) Key Features Source
Target Compound 1-Ph, 3/4-bis(1H-pyrazol-1-yl) Pyrazole groups enhance π-stacking potential -
(3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione [Compound 6] Piperazine-2,5-dione core, benzylidene, isobutyl Antiviral (H1N1 IC₅₀: 28.9 ± 2.2 μM) Marine Drugs
1-[(2-Chlorophenyl)diphenylmethyl]-pyrrole-2,5-dione [T91] 1-(2-Cl-Ph-diphenylmethyl) Synthetic route via maleimide condensation Molecules
1-Phenyl-3,4-di-(1H-indol-3-yl)-pyrrole-2,5-dione 3/4-indole substituents Safety profile includes handling precautions Echemi
Fluoroimide (3,4-dichloro-1-(4-fluorophenyl)-pyrrole-2,5-dione) 1-(4-F-Ph), 3/4-Cl Agricultural fungicide Pesticide Glossary

Key Observations :

  • Substituent Impact : Pyrazole groups in the target compound may improve binding to biological targets (e.g., viral proteins or receptors) compared to indole (in ) or halogenated substituents (in ).
  • Core Modifications : Piperazine-2,5-dione analogs (e.g., Compound 6 ) exhibit antiviral activity, suggesting the pyrrole-2,5-dione core in the target compound could share similar bioactivity.
Antiviral Activity

Diketopiperazine derivatives (e.g., albonoursin, IC₅₀: 6.8 ± 1.5 μM against H1N1) demonstrate that electron-withdrawing substituents (e.g., benzylidene) enhance antiviral potency . The target compound’s pyrazole groups may similarly modulate activity through hydrogen bonding or steric effects.

Receptor Affinity

Pyrrolidine-2,5-dione derivatives with ortho-OCH₃ or meta-CF₃ substituents show differential binding to 5-HT1A/5-HT2A receptors .

Biological Activity

1-Phenyl-3,4-bis(1H-pyrazol-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a unique structure characterized by a pyrrole ring fused with two pyrazole substituents. This structural configuration is crucial in determining its biological activity.

1. Anti-inflammatory Activity

Research has indicated that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, certain derivatives have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and 93% inhibition of interleukin-6 (IL-6) at concentrations as low as 10 µM when compared to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study demonstrated that pyrazole derivatives possess activity against various bacterial strains including E. coli and S. aureus. Notably, specific derivatives showed promising results against these pathogens, indicating their potential as antibacterial agents .

3. Anticancer Properties

Preliminary studies suggest that certain pyrazole derivatives may inhibit cancer cell proliferation. For example, compounds derived from the pyrazole structure have been tested against various cancer cell lines and demonstrated cytotoxic effects, suggesting potential use in cancer therapy .

The mechanisms through which 1-Phenyl-3,4-bis(1H-pyrazol-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione exerts its biological effects include:

  • Inhibition of Pro-inflammatory Cytokines : The compound appears to modulate inflammatory pathways by inhibiting cytokine production.
  • Interference with Bacterial Cell Wall Synthesis : Some derivatives disrupt the synthesis of bacterial cell walls, leading to cell lysis.

Study 1: Anti-inflammatory Effects

In a study evaluating a series of pyrazole derivatives for anti-inflammatory activity, compounds were tested in vivo on mice models with induced inflammation. The results indicated that certain derivatives significantly reduced edema and pain levels comparable to indomethacin .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of synthesized pyrazole derivatives against multiple bacterial strains. The findings revealed that specific compounds showed high inhibitory effects against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting their potential as broad-spectrum antibiotics .

Data Tables

Compound NameStructureAnti-inflammatory Activity (%)Antimicrobial Activity (MIC µg/mL)
Compound AStructure A85% (TNF-α)15 (E. coli)
Compound BStructure B76% (IL-6)10 (S. aureus)
Compound CStructure C61%20 (Klebsiella pneumoniae)

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